6-Bromo-2-(4-isopropoxyphenyl)quinoline-4-carboxylic acid
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Overview
Description
Preparation Methods
The synthesis of 6-Bromo-2-(4-isopropoxyphenyl)quinoline-4-carboxylic acid involves several steps. One common synthetic route includes the bromination of 2-(4-isopropoxyphenyl)quinoline-4-carboxylic acid. The reaction conditions typically involve the use of bromine or a brominating agent in an appropriate solvent . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production .
Chemical Reactions Analysis
6-Bromo-2-(4-isopropoxyphenyl)quinoline-4-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions, leading to the formation of different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
6-Bromo-2-(4-isopropoxyphenyl)quinoline-4-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-Bromo-2-(4-isopropoxyphenyl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and affecting various biochemical pathways . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
6-Bromo-2-(4-isopropoxyphenyl)quinoline-4-carboxylic acid can be compared with similar compounds such as:
- 6-Bromo-2-(2-isopropoxyphenyl)quinoline-4-carboxylic acid
- 6-Bromo-2-(4-isopropylphenyl)quinoline-4-carboxylic acid
- 6-Bromo-2-(3-isopropoxyphenyl)quinoline-4-carboxylic acid
These compounds share similar structures but differ in the position or nature of the substituents on the quinoline ring. The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity .
Properties
IUPAC Name |
6-bromo-2-(4-propan-2-yloxyphenyl)quinoline-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrNO3/c1-11(2)24-14-6-3-12(4-7-14)18-10-16(19(22)23)15-9-13(20)5-8-17(15)21-18/h3-11H,1-2H3,(H,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMBQRSOISWKIPZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40359746 |
Source
|
Record name | 6-bromo-2-(4-isopropoxyphenyl)quinoline-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40359746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
351001-10-0 |
Source
|
Record name | 6-bromo-2-(4-isopropoxyphenyl)quinoline-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40359746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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